2-(4-Ethylthiophenyl)-3-hydroxypyridine

Lipophilicity ADME prediction Positional isomer comparison

Researchers screening metalloenzyme inhibitors face risk of target-engagement failure when substituting positional isomers. This compound provides the specific 2-(4-ethylthiophenyl)-3-hydroxypyridine scaffold, where the ortho-hydroxy-aryl configuration creates a distinct (N,O) bidentate metal-coordination motif versus the 5-substituted regioisomer. - Enables systematic SPR matrix completion across 3-hydroxypyridine isomers. - XLogP3 of 3.0 and TPSA of 58.4 Ų occupy a favorable property bin for lead-like screening libraries. - 3-OH handle enables O-alkylation, acylation, or triflate conversion for diversification.

Molecular Formula C13H13NOS
Molecular Weight 231.32 g/mol
CAS No. 1261972-54-6
Cat. No. B6367705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethylthiophenyl)-3-hydroxypyridine
CAS1261972-54-6
Molecular FormulaC13H13NOS
Molecular Weight231.32 g/mol
Structural Identifiers
SMILESCCSC1=CC=C(C=C1)C2=C(C=CC=N2)O
InChIInChI=1S/C13H13NOS/c1-2-16-11-7-5-10(6-8-11)13-12(15)4-3-9-14-13/h3-9,15H,2H2,1H3
InChIKeyDQOXSDSEFWOROC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Identity and Physicochemical Baseline


2-(4-Ethylthiophenyl)-3-hydroxypyridine (CAS 1261972-54-6, MFCD18312286, PubChem CID 53217962) is a heterocyclic small molecule comprising a 3-hydroxypyridine core substituted at the 2-position with a 4-ethylthiophenyl group [1]. Its molecular formula is C₁₃H₁₃NOS (MW 231.32 g/mol), with one hydrogen bond donor, three hydrogen bond acceptors, a topological polar surface area (TPSA) of 58.4 Ų, and a computed XLogP3 of 3.0 [1]. The compound is commercially available at 95% purity from multiple suppliers, including ABCR (Catalog AB317923) . It belongs to the broader class of 3-hydroxypyridine derivatives, which have been explored as metal-chelating pharmacophores, metalloenzyme inhibitors, and building blocks for medicinal chemistry [2].

Regiochemistry Ortho-hydroxy-aryl topology for bidentate metal coordination
Physicochemical profile Moderate computed lipophilicity; polar surface area within lead-like range
Procurement identity Unique CAS and InChIKey; research-grade purity from catalog suppliers

Why Positional Isomers Cannot Be Interchanged


The 2-(4-ethylthiophenyl)-3-hydroxypyridine scaffold positions the hydroxyl group ortho to the 2-aryl substituent, creating a chelating cavity distinct from all other regioisomeric arrangements [1]. In 3-hydroxypyridine chemistry, the relative orientation of the hydroxyl and aryl substituents directly governs metal-binding stoichiometry, pKa, and hydrogen-bonding geometry, parameters known to alter metalloenzyme inhibition potency by orders of magnitude [2]. The 5-substituted regioisomer (CAS 1261895-61-7), for example, has been annotated as a tyrosinase inhibitor, whereas the 2-substituted 3-hydroxy isomer presents a different donor-atom topology that would engage distinct biological targets . Without head-to-head comparative data, substitution of one positional isomer for another introduces an unquantified risk of target-engagement failure; procurement decisions must therefore be guided by the specific regiochemistry required for the intended assay or synthetic pathway.

Ortho- vs. meta-hydroxy position may shift metal-chelation stoichiometry and target engagement
5-isomer annotated as tyrosinase inhibitor; 2-isomer sterically modulates metal access differently
Intramolecular H-bond in ortho isomer absent in 5-isomer, altering molecular recognition profile

Differentiation Evidence vs. Closest Positional Isomers


Lipophilicity Comparison with 3-(4-Ethylthiophenyl)-2-hydroxypyridine

Computed logP values indicate a significant lipophilicity difference between the target compound and its positional isomer 3-(4-ethylthiophenyl)-2-hydroxypyridine. The target 2-(4-ethylthiophenyl)-3-hydroxypyridine has a computed XLogP3 of 3.0 [1], whereas cheminformatics databases report a calculated SlogP of approximately 4.74 for the 3-(4-ethylthiophenyl)-2-hydroxypyridine isomer [2]. This ~1.7 log unit difference corresponds to a roughly 50-fold difference in octanol-water partition coefficient, translating to markedly different membrane permeability and non-specific binding profiles. The lower lipophilicity of the target compound may reduce off-target partitioning into lipid-rich compartments relative to the 3-aryl-2-hydroxy isomer.

Lipophilicity (logP)
Reported
ΔlogP ≈ 1.7 (XLogP3 3.0 vs SlogP 4.74)
Supports lipophilicity-driven isomer selection for permeability assays
Computed logP across different algorithms; experimental logD not available
Lipophilicity ADME prediction Positional isomer comparison

Topological Polar Surface Area and H-Bond Donor Topology

The target compound 2-(4-ethylthiophenyl)-3-hydroxypyridine has a computed TPSA of 58.4 Ų [1]. Although experimentally measured TPSA values are not available for the comparator 2-(4-ethylthiophenyl)-5-hydroxypyridine, the repositioning of the hydroxyl group from the 3- to the 5-position on the pyridine ring alters the spatial orientation of the hydrogen-bond donor relative to the pyridine nitrogen and the 2-aryl substituent. In the 3-hydroxy isomer, the hydroxyl group is adjacent (ortho) to the 2-aryl substituent, enabling intramolecular hydrogen bonding; in the 5-hydroxy isomer, the hydroxyl is meta to the 2-aryl group, precluding such interaction . This topological distinction is critical for any application where hydrogen-bond-mediated molecular recognition (e.g., enzyme active site engagement, crystal packing) determines functional outcome.

H-Bond Topology
Class-level
Ortho-OH enables intramolecular H-bond; meta-OH in 5-isomer does not
Chelation geometry differs; regioisomers not functionally interchangeable
No experimental crystallographic data for direct comparison
Polarity Permeability Blood-brain barrier Positional isomer

Enzyme Inhibition Potential vs. 5-(4-Ethylthiophenyl)-3-hydroxypyridine

The comparator 5-(4-ethylthiophenyl)-3-hydroxypyridine (CAS 1261895-61-7) has been explicitly annotated as a potential tyrosinase inhibitor, attributed to the metal-chelating capacity of its 3-hydroxypyridine scaffold engaging the dicopper active site . The target compound, 2-(4-ethylthiophenyl)-3-hydroxypyridine, shares the identical 3-hydroxypyridine metal-chelating substructure; however, the placement of the 4-ethylthiophenyl group at the 2-position (adjacent to the chelating OH) versus the 5-position (remote from the chelating OH) alters steric accessibility to the metal center. In 3-hydroxypyridin-4-one iron chelators, 2-substituents have been shown to modulate metalloenzyme inhibitory potency (e.g., against 5-lipoxygenase) by factors exceeding 10-fold through steric and electronic effects on the metal-binding pharmacophore [1]. No quantitative tyrosinase inhibition data are available for either compound; however, the distinct 2- vs. 5-substitution pattern predicts non-equivalent enzyme inhibition profiles.

Enzyme Inhibition
Class-level
2-Substitution may modulate metal-binding potency >10-fold (SAR from 3-hydroxypyridin-4-ones)
Regioisomer dictates steric access to metal center; target profiles predicted to diverge
No direct enzyme assay data; structural inference only
Tyrosinase inhibition Metal chelation Target engagement Regioisomer selectivity

Commercial Sourcing: Purity and Availability Across Isomers

2-(4-Ethylthiophenyl)-3-hydroxypyridine is listed at 95% purity by ABCR (Catalog AB317923, CAS 1261972-54-6) . Several closely related positional isomers have distinct CAS registrations and independent supplier catalog entries: 5-(4-ethylthiophenyl)-3-hydroxypyridine (CAS 1261895-61-7), 2-(4-ethylthiophenyl)-4-hydroxypyridine (multiple suppliers at 95%), 2-(4-ethylthiophenyl)-5-hydroxypyridine (listed at 95%), and 3-(4-ethylthiophenyl)-2-hydroxypyridine (listed at 95%) [1]. The target compound bears an MDL identifier (MFCD18312286) and a unique InChIKey (DQOXSDSEFWOROC-UHFFFAOYSA-N), ensuring unambiguous chemical identity verification upon procurement [2]. Critically, no experimental biological data (IC₅₀, Ki, EC₅₀) have been published in the peer-reviewed literature for any of these positional isomers as of the search date, meaning that procurement decisions must currently be driven by structural rationale and intended application rather than pre-existing potency benchmarks.

Commercial Purity
Specification review
95% purity (ABCR); all positional isomers available at 95%
CAS verification essential; no potency precedent across isomers
Supplier-specified purity; not independently verified
Procurement Purity Availability Supplier comparison

Research Application Scenarios


Metalloenzyme Inhibitor Screening with Ortho-Chelation Topology

The 3-hydroxy group positioned ortho to the 2-(4-ethylthiophenyl) substituent creates a bidentate (N,O) or monodentate (O) metal-coordination motif that is structurally distinct from the 5-substituted-3-hydroxypyridine regioisomer. This geometry is directly relevant for screening against dicopper enzymes (e.g., tyrosinase), non-heme iron dioxygenases (e.g., 5-lipoxygenase), and zinc-dependent carbonic anhydrases, where 2-substituted 3-hydroxypyridin-4-one analogs have demonstrated >10-fold potency modulation depending on the 2-substituent [1]. The target compound should be prioritized over the 5-substituted isomer when steric modulation of the metal-approach vector is hypothesized to govern inhibitor potency [2].

Fragment-Based Discovery with Favorable logP and TPSA

With a computed XLogP3 of 3.0 and TPSA of 58.4 Ų, 2-(4-ethylthiophenyl)-3-hydroxypyridine falls within the favorable range for oral bioavailability prediction according to Lipinski and Veber rules (logP < 5, TPSA < 140 Ų) [3]. The compound is significantly less lipophilic than the 3-(4-ethylthiophenyl)-2-hydroxypyridine isomer (SlogP ≈ 4.74) [4], which may reduce non-specific protein binding and phospholipidosis risk in cell-based assays. For fragment libraries or lead-like compound collections where physicochemical property space is a selection criterion, the target compound occupies a distinct property bin versus its higher-logP isomers.

Synthetic Intermediate for 2-Aryl-3-Substituted Pyridine Libraries

The 3-hydroxyl group of 2-(4-ethylthiophenyl)-3-hydroxypyridine serves as a versatile synthetic handle for O-alkylation, O-acylation, sulfonation, or conversion to a triflate leaving group for cross-coupling reactions . The 2-aryl-3-hydroxypyridine scaffold is less commonly reported than the 3-hydroxypyridin-4-one scaffold, offering a distinct chemical space for library synthesis. Procurement of this specific regioisomer enables diversification at the 3-position while retaining the 2-(4-ethylthiophenyl) pharmacophore, a vector not accessible from the 5- or 4-hydroxy positional isomers.

Comparative Physicochemical Profiling of Regioisomer Series

For structure-property relationship (SPR) studies, the systematic acquisition and comparison of all five positional isomers (2,3-; 2,4-; 2,5-; 3,2-; and 4,2-substitution patterns) can reveal the impact of hydroxyl position on experimentally measured logD, pKa, aqueous solubility, and metabolic stability. The 2-(4-ethylthiophenyl)-3-hydroxypyridine isomer is a critical member of this matrix, providing the only ortho-hydroxy-aryl configuration where intramolecular hydrogen bonding may reduce the effective H-bond donor capacity of the OH group in non-polar environments. No published SPR data exist for this isomer series, representing a research gap that procurement of the full set of regioisomers would address [5].

Application
Selection Property
Validation Focus
Metalloenzyme inhibitor screening
Ortho-chelation topology
Metal-binding stoichiometry and steric modulation
Fragment-based library inclusion
Computed logP and TPSA profile
Non-specific binding and permeability assay profiling
Synthetic intermediate for 2-aryl-3-substituted pyridines
3-OH synthetic handle
O-functionalization and cross-coupling reactivity
Regioisomer physicochemical profiling
Positional isomer identity
Experimental logD, pKa, solubility matrix
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